Galanin (1-15) (porcine, rat)

描述

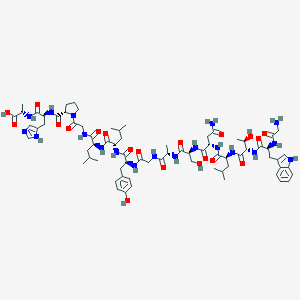

加拉宁(1-15) 是一种从更大的肽加拉宁中衍生的神经肽片段。它由全长加拉宁肽的前 15 个氨基酸组成。加拉宁及其片段,包括加拉宁(1-15),参与各种生理过程,特别是在中枢神经系统中。 加拉宁(1-15) 已被证明可以调节情绪和行为,使其成为抑郁症和焦虑症研究的兴趣对象 .

准备方法

合成路线和反应条件: 加拉宁(1-15) 可以使用固相肽合成 (SPPS) 合成,这是一种生产肽的常用方法。该过程涉及将受保护的氨基酸依次添加到锚定在固体树脂上的不断增长的肽链上。合成通常在无水条件下进行,以防止肽键水解。 肽链组装完成后,将肽从树脂上裂解并脱保护,得到最终产物 .

工业生产方法: 加拉宁(1-15) 的工业生产遵循与实验室合成相似的原理,但规模更大。自动肽合成仪通常用于提高效率和产量。 合成肽的纯化通常通过高效液相色谱 (HPLC) 完成,确保用于研究和治疗应用的高纯度 .

化学反应分析

反应类型: 加拉宁(1-15) 主要与受体相互作用,而不是传统化学反应,如氧化或还原。 它可以参与与其受体结合和信号反应,如加拉宁受体 1 (GalR1) 和加拉宁受体 2 (GalR2) .

常用试剂和条件: 加拉宁(1-15) 与其受体的结合通常涉及生理条件,如中性 pH 和体温。 在实验环境中,使用各种缓冲液和盐来维持这些条件 .

形成的主要产物: 加拉宁(1-15) 相互作用的主要结果是调节受体活性,导致下游信号事件。 这些相互作用不会产生传统的化学产物,而是产生生物反应 .

科学研究应用

Neuropharmacological Applications

Mood Regulation and Anxiety Disorders

Research has demonstrated that Galanin (1-15) influences mood-related behaviors in rat models. A study indicated that central administration of galanin can affect depression-like behaviors, particularly through its interaction with galanin receptors (GALR1 and GALR2) in specific brain regions. The findings suggest that GALR1 may have a prodepressive effect, while GALR2 could exert an antidepressive influence. This duality indicates potential therapeutic targets for mood disorders .

Case Study: Chronic Mild Stress Model

In a chronic mild stress (CMS) model, rats exhibited increased expression of GALR1 in the ventral periaqueductal gray (vPAG), correlating with depression-like behaviors. Silencing GALR1 expression using siRNA reversed these behaviors, suggesting that antagonists targeting GALR1 may offer antidepressant effects .

Gastrointestinal Motility

Galanin (1-15) has been implicated in the regulation of gastrointestinal motility. It has been shown to produce inhibitory effects on contractions in various animal models, including guinea pigs and rats. This action is mediated through its receptors, which are widely expressed in the gastrointestinal tract .

Case Study: Contractile Responses

In studies involving porcine models, Galanin (1-15) was found to modulate contractile activity in the myometrium during inflammation. The peptide's application resulted in altered contractile amplitude and frequency, indicating its role in managing gastrointestinal motility under pathological conditions .

Uterine Contractility

Galanin (1-15) also plays a critical role in reproductive physiology, particularly concerning uterine contractility. Research has shown that this neuropeptide affects myometrial function during inflammation.

Case Study: Inflammatory Response in Gilts

A study on gilt uteri demonstrated that inflammation reduced GALR1 protein expression while affecting contractile responses. The application of Galanin (1-15) modulated the contractile amplitude and frequency in both normal and inflamed uteri, suggesting its potential as a therapeutic agent for managing uterine disorders .

Summary of Findings

The following table summarizes key findings regarding the applications of Galanin (1-15):

作用机制

加拉宁(1-15) 通过与加拉宁受体,特别是 GalR1 和 GalR2 结合来发挥其作用。结合后,它调节这些受体的活性,导致细胞内信号通路发生改变。 这种调节会影响神经递质的释放和受体敏感性,最终影响情绪和行为 . 该肽与血清素受体(如 5-HT1A)的相互作用在其抗抑郁作用中尤为重要 .

类似化合物:

加拉宁样肽 (GALP): 加拉宁家族的另一个成员,具有不同的但重叠的功能.

加拉宁-信息相关肽 (GMAP): 一种从与加拉宁相同的前体衍生的肽,参与不同的生物过程.

独特性: 加拉宁(1-15) 在选择性调节特定受体亚型和增强某些抗抑郁药的效果方面是独一无二的。 与全长加拉宁相比,它更短的长度使其能够与受体进行更具针对性的相互作用,使其成为神经药理学中宝贵的工具 .

相似化合物的比较

Galanin: The full-length peptide from which galanin(1-15) is derived.

Galanin-like Peptide (GALP): Another member of the galanin family with distinct but overlapping functions.

Galanin-message Associated Peptide (GMAP): A peptide derived from the same precursor as galanin, involved in different biological processes.

Uniqueness: Galanin(1-15) is unique in its ability to selectively modulate specific receptor subtypes and enhance the effects of certain antidepressants. Its shorter length compared to full-length galanin allows for more targeted interactions with receptors, making it a valuable tool in neuropharmacology .

生物活性

Galanin (1-15) is a neuropeptide fragment derived from the full-length galanin peptide, which consists of 29 amino acids. The biological activity of this fragment has been the subject of various studies, particularly in the context of its roles in neuronal signaling, appetite regulation, and cardiovascular effects. This article provides a detailed overview of the biological activity of Galanin (1-15), including relevant case studies and research findings.

Galanin (1-15) is characterized by its N-terminal sequence, which is crucial for its interaction with galanin receptors. Unlike the full-length galanin (1-29), Galanin (1-15) exhibits specific biological activities that influence various physiological processes. The fragment has been shown to interact with G-protein coupled receptors (GPCRs), which are pivotal in mediating intracellular signaling pathways .

Key Mechanisms:

- Inhibition of Serotonin Release : Galanin (1-15) has been found to inhibit serotonin (5-HT) release in the brain, particularly affecting the dorsal raphe nucleus and ventral hippocampus. This modulation plays a significant role in regulating mood and anxiety behaviors .

- Appetite Regulation : Studies indicate that central administration of galanin fragments can stimulate feeding behavior. Specifically, Galanin (1-15) has been shown to increase food consumption when administered intraventricularly in rat models .

Biological Activities

The biological activities of Galanin (1-15) encompass a range of physiological responses:

Case Study 1: Feeding Behavior

A study investigated the effects of intraventricularly administered Galanin (1-15) on feeding behavior in rats. The results demonstrated that both Galanin (1-29) and its shorter fragment significantly increased food intake compared to saline controls, suggesting that even truncated forms retain functional activity related to appetite stimulation .

Case Study 2: Serotonergic Modulation

Research published in Nature highlighted that Galanin (1-15) significantly reduced extracellular levels of serotonin in the ventral hippocampus when infused directly into the dorsal raphe nucleus. This suggests a critical role for this peptide fragment in modulating serotonergic neurotransmission, which could have implications for understanding mood disorders .

Comparative Analysis with Full-Length Galanin

Galanin (1-15) exhibits distinct biological activities compared to its full-length counterpart:

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H105N19O20/c1-35(2)21-47(62(100)78-32-59(98)91-20-12-15-55(91)70(108)87-52(26-43-30-75-34-79-43)63(101)81-39(8)72(110)111)84-64(102)48(22-36(3)4)85-66(104)50(24-41-16-18-44(94)19-17-41)83-58(97)31-77-61(99)38(7)80-69(107)54(33-92)89-67(105)53(27-56(74)95)86-65(103)49(23-37(5)6)88-71(109)60(40(9)93)90-68(106)51(82-57(96)28-73)25-42-29-76-46-14-11-10-13-45(42)46/h10-11,13-14,16-19,29-30,34-40,47-55,60,76,92-94H,12,15,20-28,31-33,73H2,1-9H3,(H2,74,95)(H,75,79)(H,77,99)(H,78,100)(H,80,107)(H,81,101)(H,82,96)(H,83,97)(H,84,102)(H,85,104)(H,86,103)(H,87,108)(H,88,109)(H,89,105)(H,90,106)(H,110,111)/t38-,39-,40+,47-,48-,49-,50-,51-,52-,53-,54-,55-,60-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXLDVDBPRBBLT-GDRYISODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H105N19O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50150160 | |

| Record name | Galanin (1-15) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1556.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112747-70-3 | |

| Record name | Galanin (1-15) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112747703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galanin (1-15) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50150160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。